![molecular formula C10H11Cl2NO2S B5036723 N-allyl-4,5-dichloro-2-methylbenzenesulfonamide](/img/structure/B5036723.png)
N-allyl-4,5-dichloro-2-methylbenzenesulfonamide
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Overview
Description
“N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C10H11Cl2NO2S . It is also known as “N,N-Diallyl-4-methylbenzenesulfonamide” with the CAS Number: 50487-72-4 . It is a colorless or white to yellow powder or crystals or liquid .
Molecular Structure Analysis
The molecular structure of “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” consists of 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 280.171 Da and the mono-isotopic mass is 278.988739 Da .Chemical Reactions Analysis
While specific chemical reactions involving “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” are not available, related compounds have been studied. For example, Ru-alkylidenes have been used as catalysts for ring-closing metathesis (RCM) reactions .Physical And Chemical Properties Analysis
“N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” is a colorless or white to yellow powder or crystals or liquid . It has a molecular weight of 251.35 .Scientific Research Applications
Synthesis of Pharmacologically Active Diazines
N-allyl-4,5-dichloro-2-methylbenzenesulfonamide: is a valuable precursor in the synthesis of diazine alkaloids, which are central to a wide range of pharmacological applications. Diazines, including pyridazine, pyrimidine, and pyrazine, are key building blocks for drugs with antimetabolite, anticancer, antibacterial, and antiallergic properties, among others . The compound’s structural flexibility allows for the creation of various substituted forms that are clinically relevant.
Ring-Closing Metathesis (RCM) Reactions
This compound serves as an efficient catalyst in ring-closing metathesis (RCM) reactions, which are crucial for the synthesis of medium to large ring systems. RCM is a form of olefin metathesis that generates cyclic alkenes from acyclic diene precursors, and N-allyl-4,5-dichloro-2-methylbenzenesulfonamide can enhance the efficiency and selectivity of these reactions .
Safety and Hazards
Future Directions
While specific future directions for “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” are not available, diazine alkaloids, which are structurally similar, have been the focus of various research studies due to their wide range of pharmacological applications . This suggests potential future research directions in exploring the pharmacological properties of “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide”.
properties
IUPAC Name |
4,5-dichloro-2-methyl-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c1-3-4-13-16(14,15)10-6-9(12)8(11)5-7(10)2/h3,5-6,13H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGRDMKFADOJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC=C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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